molecular formula C17H24N2O4 B12269079 4-[(3-Methoxyphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(3-Methoxyphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12269079
M. Wt: 320.4 g/mol
InChI Key: JLCSTXSUOMQMSM-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a methoxyphenylmethyl group and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the following steps:

    Formation of the Methoxyphenylmethyl Intermediate: This step involves the reaction of 3-methoxybenzyl chloride with a suitable base to form the methoxyphenylmethyl intermediate.

    Coupling with Morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of 4-[(3-Hydroxyphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine.

    Reduction: Formation of 4-[(3-Methoxyphenyl)methyl]-2-(morpholin-4-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(3-Methoxyphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The methoxyphenylmethyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methoxyphenyl)methyl]-2-(morpholine-4-carbonyl)piperidine
  • 4-[(3-Methoxyphenyl)methyl]-2-(morpholine-4-carbonyl)pyrrolidine

Uniqueness

4-[(3-Methoxyphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both a methoxyphenylmethyl group and a morpholine-4-carbonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

[4-[(3-methoxyphenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H24N2O4/c1-21-15-4-2-3-14(11-15)12-18-5-10-23-16(13-18)17(20)19-6-8-22-9-7-19/h2-4,11,16H,5-10,12-13H2,1H3

InChI Key

JLCSTXSUOMQMSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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